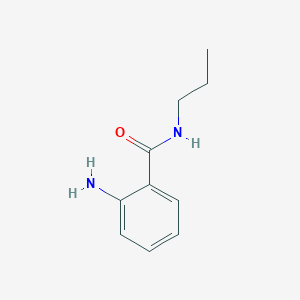
2-amino-N-propylbenzamide
概要
説明
2-Amino-N-propylbenzamide is a chemical compound with the CAS Number: 56814-10-9 . It has a molecular weight of 178.23 and is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-amino-N-propylbenzamide is C10H14N2O . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
2-Amino-N-propylbenzamide is a solid at room temperature . and should be stored at 4°C, protected from light .科学的研究の応用
Specific Scientific Field
The specific scientific field is Cancer Drug Development .
Comprehensive and Detailed Summary of the Application
2-amino-N-propylbenzamide has been used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These inhibitors have shown additive and synergistic effects, making them a promising approach for cancer drug development .
Detailed Description of the Methods of Application or Experimental Procedures
The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .
Thorough Summary of the Results or Outcomes Obtained
The results of the study showed that the designed compounds exhibited inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, demonstrated potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Safety And Hazards
特性
IUPAC Name |
2-amino-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFLMUVUBNJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364711 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-propylbenzamide | |
CAS RN |
56814-10-9 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
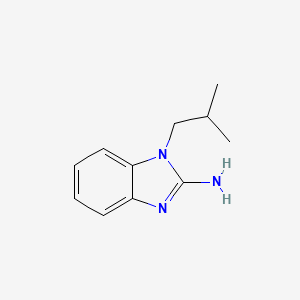
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
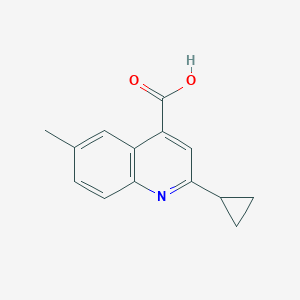
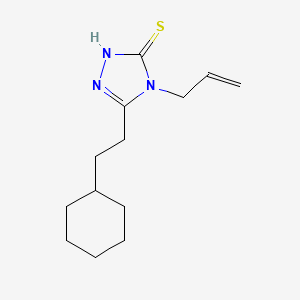
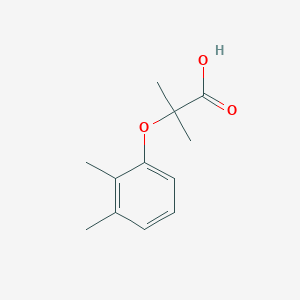
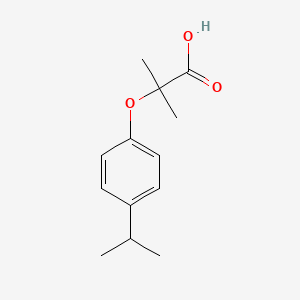
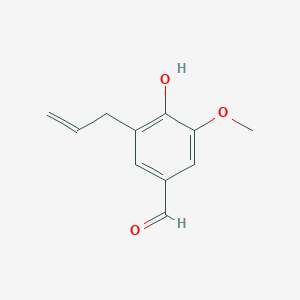
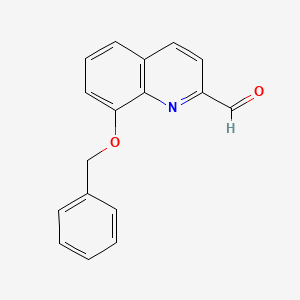
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)
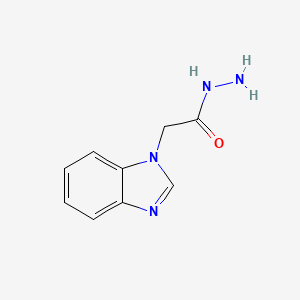
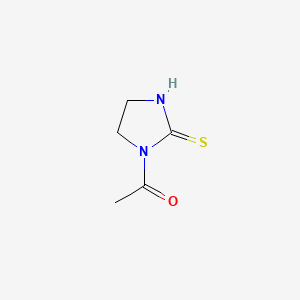
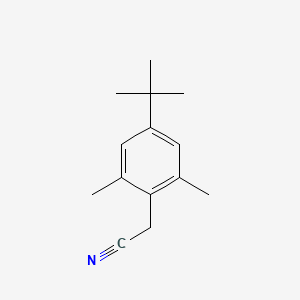
![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)